Dioxybenzone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5

Freely soluble in alcohol, toluene

Synonyms

Canonical SMILES

UV Absorption Studies:

- Researchers use Dioxybenzone to study how UV filters function at the molecular level. By understanding how it absorbs UV radiation, scientists can develop more effective and photostable sunscreen ingredients [Source: A study published in the International Journal of Pharmaceutics: ].

Environmental Impact Research:

- Some scientific studies investigate the presence of Dioxybenzone in the environment, such as its presence in coral reefs and its potential impact on marine organisms [Source: A research paper published in Environmental Science & Technology].

Development of Alternative UV Filters:

- Research into alternative UV filters sometimes uses Dioxybenzone as a benchmark compound. Scientists compare the effectiveness and properties of new UV filters to Dioxybenzone to assess their potential application in sunscreens [Source: An article published in the International Journal of Cosmetic Science: ].

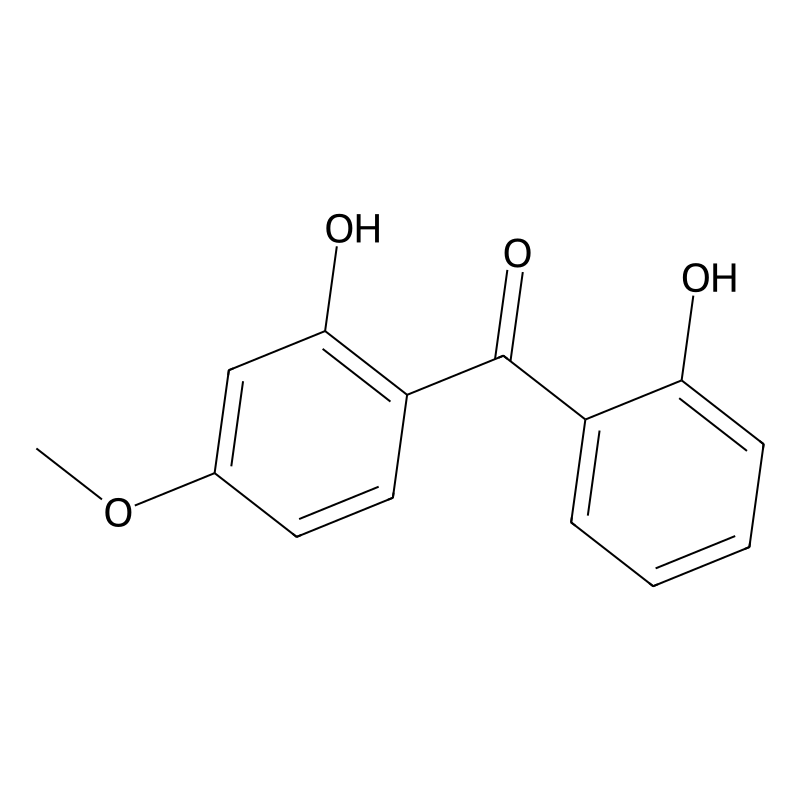

Dioxybenzone, also known as benzophenone-8, is an organic compound with the chemical formula and a molecular weight of approximately 244.24 g/mol. It is a derivative of benzophenone and is primarily utilized as a sunscreen agent due to its ability to absorb ultraviolet (UV) radiation, specifically UV-B and short-wave UVA rays. This compound appears as a yellow powder with a melting point of 68 °C and is insoluble in water but moderately soluble in organic solvents like ethanol and isopropanol .

The safety profile of Dioxybenzone is a subject of ongoing research. While generally considered safe for topical use in sunscreens at approved concentrations (up to 3%), some concerns have been raised.

- Endocrine Disruption: Some studies suggest a potential for Dioxybenzone to disrupt the endocrine system in some organisms. However, the relevance of these findings to humans remains unclear.

- Environmental Impact: Research indicates that Dioxybenzone can harm coral reefs. Due to these concerns, some regions are considering bans or restrictions on sunscreens containing Dioxybenzone.

The synthesis of dioxybenzone typically involves the hydroxylation and methoxylation of benzophenone derivatives. One common method includes the reaction of benzophenone with specific reagents under controlled conditions to introduce hydroxyl groups at designated positions on the aromatic rings. The process often requires careful temperature management and purification steps to isolate dioxybenzone effectively .

Dioxybenzone is primarily used in cosmetic formulations as a sunscreen agent due to its UV-absorbing properties. It protects the skin from harmful UV radiation, thereby reducing the risk of skin damage and associated conditions such as melanoma and basal cell carcinoma. Additionally, it is incorporated into various personal care products like lotions and creams designed for sun protection .

Research has indicated that dioxybenzone interacts with biological systems in complex ways. For instance, studies have shown that it can be absorbed through the skin and distributed to various tissues, including the liver and brain. Its metabolic pathways have been explored to understand how it may conjugate with macromolecules or be excreted in urine . Furthermore, investigations into its environmental impact have revealed that dioxybenzone can persist in aquatic ecosystems, raising concerns about its potential endocrine-disrupting effects on wildlife .

Dioxybenzone shares structural similarities with several other compounds within the benzophenone family. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | UV Absorption Range | Unique Features |

|---|---|---|---|

| Dioxybenzone | UV-B & UVA-II | Exhibits antioxidant properties; potential estrogenic effects | |

| Oxybenzone | UV-B | More widely used; established estrogenic activity | |

| Benzophenone-3 | UV-B | Commonly used in sunscreens; known for endocrine disruption | |

| Benzophenone-4 | UV-A | Less effective against UV-B; lower toxicity profile |

Dioxybenzone's unique combination of properties—such as its specific absorption spectrum and antioxidant capabilities—distinguishes it from other benzophenone derivatives while contributing to ongoing discussions regarding safety and environmental impact .

Solubility Profile in Organic Solvents and Aqueous Systems

Dioxybenzone exhibits distinctly different solubility characteristics across various solvent systems, reflecting its molecular structure and intermolecular interactions. The compound demonstrates extremely poor aqueous solubility, with water solubility reported as insoluble at concentrations below 0.1 g per 100 g of solvent at 25°C [1] [2] [3]. This hydrophobic behavior is attributed to the predominantly aromatic benzophenone structure with limited hydrogen bonding capability through its hydroxyl groups.

Table 1: Solubility Profile of Dioxybenzone in Various Solvents at 25°C

| Solvent | Solubility (g/100g solvent) | Solubility Classification | Reference |

|---|---|---|---|

| Water | Insoluble (<0.1) | Insoluble | [1] [2] [3] |

| Ethanol (95%) | 21.4-21.8 | Moderately Soluble | [4] [3] |

| Isopropanol | 17.0 | Moderately Soluble | [1] [3] |

| Benzene | 46.6 | Highly Soluble | [4] |

| n-Hexane | 2.3 | Slightly Soluble | [4] |

| Carbon Tetrachloride | 22.2 | Moderately Soluble | [4] |

| Methyl Ethyl Ketone | 55.3 | Highly Soluble | [4] |

| DMSO | ≥100 | Highly Soluble | [2] |

| DOP (Dioctyl Phthalate) | 31.1 | Soluble | [4] |

In organic solvent systems, dioxybenzone demonstrates significantly enhanced solubility. The compound shows highest solubility in polar aprotic solvents such as dimethyl sulfoxide, where solubility exceeds 100 g per 100 g of solvent [2]. Ketone solvents, particularly methyl ethyl ketone, also provide excellent solvation with 55.3 g per 100 g of solvent [4]. The enhanced solubility in these systems results from favorable dipole-dipole interactions between the carbonyl group of dioxybenzone and the polar solvent molecules.

Aromatic solvents, exemplified by benzene, demonstrate good dissolution capacity with 46.6 g per 100 g of solvent [4], indicating favorable π-π stacking interactions between the aromatic rings of both dioxybenzone and the solvent. This aromatic-aromatic interaction significantly contributes to the dissolution process through stabilization of the solvated species.

Alcoholic solvents show moderate solubility profiles, with ethanol achieving 21.4-21.8 g per 100 g of solvent and isopropanol showing 17.0 g per 100 g of solvent [4] [3] [1]. The slightly higher solubility in ethanol compared to isopropanol can be attributed to the smaller steric hindrance and better accessibility of the hydroxyl group for hydrogen bonding interactions with the phenolic hydroxyl groups present in dioxybenzone.

Phase Transition Properties (Melting Point, Boiling Point)

The phase transition behavior of dioxybenzone reflects its molecular structure and intermolecular bonding patterns. Multiple experimental determinations have established the melting point range as 68-75°C, with most reliable sources reporting values between 73-75°C [5] [4] [1]. This relatively moderate melting point indicates intermediate strength intermolecular interactions, primarily through hydrogen bonding between the phenolic hydroxyl groups and van der Waals forces between the aromatic systems.

Table 2: Phase Transition Properties of Dioxybenzone

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 68-75°C | Atmospheric pressure | [5] [4] [1] |

| Normal Boiling Point | 375.0°C | 760 mmHg | [5] |

| Reduced Pressure Boiling Point | 170-175°C | 1 mmHg | [4] |

| Reduced Pressure Boiling Point | 172.7°C | 0.1 kPa | [6] |

The normal boiling point of dioxybenzone is reported as 375.0°C at standard atmospheric pressure (760 mmHg) [5]. This elevated boiling point demonstrates the significant intermolecular forces that must be overcome during the liquid-to-vapor phase transition. The high boiling point is consistent with the molecular weight of 244.24 g/mol and the presence of multiple hydrogen bonding sites.

Under reduced pressure conditions, the boiling point decreases substantially to 170-175°C at 1 mmHg pressure [4] and 172.7°C at 0.1 kPa [6]. This pressure dependence follows the Clausius-Clapeyron relationship and enables practical handling and processing of the compound at more manageable temperatures.

Thermodynamic analysis of the phase transitions reveals specific enthalpy values for various processes. The enthalpy of fusion ranges from 22.0 kJ/mol at 343 K to 35.6 kJ/mol at 437 K [6] [7], indicating the energy required to disrupt the crystalline lattice structure. The enthalpy of vaporization is determined as 75.6 kJ/mol at 357 K [6], representing the energy needed to overcome intermolecular forces during the liquid-to-vapor transition.

The enthalpy of sublimation, measured at 228.0 kJ/mol at 318 K [6], represents the direct solid-to-vapor transition and demonstrates the combined energy requirements for both lattice disruption and intermolecular force overcome. The relationship between these enthalpic values (ΔHsub = ΔHfus + ΔHvap) provides thermodynamic consistency for the phase behavior characterization.

Partition Coefficients (Log P) and Environmental Partitioning

The partition coefficient behavior of dioxybenzone is fundamental to understanding its environmental fate and bioaccumulation potential. Multiple experimental determinations have established the n-octanol/water partition coefficient (log P) values, though some variation exists in reported values depending on experimental conditions and methodologies.

Table 3: Partition Coefficient Data for Dioxybenzone

| Partition System | Log P Value | Temperature (°C) | Method | Reference |

|---|---|---|---|---|

| n-Octanol/Water | 2.33 | 23.5 | Experimental | [4] |

| n-Octanol/Water | 3.93 | 25 | Experimental | [5] |

| n-Octanol/Water | 2.337 | 25 | Calculated (Crippen) | [7] |

The experimental log P values range from 2.33 to 3.93, indicating moderate to high lipophilicity [5] [4]. The lower value of 2.33 at 23.5°C [4] suggests moderate lipophilic character, while the higher value of 3.93 at 25°C [5] indicates stronger partitioning toward the organic phase. This variation may result from different experimental protocols, pH conditions, or purity of the test compound.

Computational predictions using the Crippen fragmentation method yield a log P value of 2.337 [7], which closely aligns with the lower experimental determination. This agreement between experimental and calculated values provides confidence in the moderate lipophilicity assessment.

The predicted water solubility, expressed as log (mol/L), is reported as -2.65 [7], corresponding to approximately 0.0022 mol/L or roughly 0.54 g/L. This calculated value is consistent with the experimental observation of poor aqueous solubility discussed in section 2.1.

Environmental partitioning behavior can be assessed through these partition coefficients. The log P values in the range of 2.3-3.9 suggest that dioxybenzone will preferentially partition into organic phases and lipid-rich compartments in environmental systems. This behavior has implications for bioaccumulation potential, as compounds with log P values in this range often demonstrate moderate bioaccumulation in aquatic organisms.

The environmental fate modeling indicates that dioxybenzone will likely partition into sediments, organic matter, and biota rather than remaining dissolved in the aqueous phase. The moderate vapor pressure of 0.0±0.8 mmHg at 25°C [5] suggests limited volatilization from aqueous systems, indicating that partitioning to solid phases and bioaccumulation are more significant fate processes than atmospheric transport.

Table 4: Comprehensive Thermodynamic Properties of Dioxybenzone

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of Fusion | 22.0-35.6 kJ/mol | 343-437 | [6] [7] |

| Enthalpy of Vaporization | 75.6 kJ/mol | 357 | [6] |

| Enthalpy of Sublimation | 228.0 kJ/mol | 318 | [6] |

| Critical Temperature | 1072.05 K | Critical Point | [7] |

| Critical Pressure | 4051.80 kPa | Critical Point | [7] |

| Critical Volume | 0.559 m³/kmol | Critical Point | [7] |

| Standard Gibbs Free Energy of Formation | -260.97 kJ/mol | 298 K | [7] |

| Standard Enthalpy of Formation | -470.12 kJ/mol | Gas Phase | [7] |

The critical properties of dioxybenzone provide insight into its behavior under extreme conditions. The critical temperature of 1072.05 K (798.9°C) and critical pressure of 4051.80 kPa indicate the conditions beyond which distinct liquid and vapor phases cannot exist [7]. The critical volume of 0.559 m³/kmol reflects the molecular volume characteristics at the critical point.

The standard thermodynamic properties reveal the stability and formation characteristics of dioxybenzone. The negative standard Gibbs free energy of formation (-260.97 kJ/mol) indicates thermodynamic stability relative to its constituent elements [7]. The large negative standard enthalpy of formation in the gas phase (-470.12 kJ/mol) demonstrates the significant energy release associated with compound formation from elemental constituents.

Physical Description

Dry Powde

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 172 °C at 1 mm Hg

Heavy Atom Count

Density

LogP

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

MP: 70.6-77.2 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 43 of 48 companies with hazard statement code(s):;

H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

Sunscreen agents are used to prevent sunburn and premature aging of the skin, and to reduce the incidence of solar or actinic-induced keratoses, skin cancers, tanning, and other harmful effects of the sun. Some data suggest that carcinogenesis and photoaging can occur at doses of UV radiation below that required to produce a sunburn (i.e., suberythemal doses). Most clinicians agree that the liberal and regular use of an effective sunscreen is therapeutically desirable and not just cosmetically desirable, especially in light-skinned people with blue eyes, red hair, and/or freckles who are most susceptible to the acute and chronic harmful effects of sunlight. /Sunscreens/

Pharmacology

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

No pharmacokinetic data available.

Information on the cutaneous absorption, distribution, and elimination of most topically applied sunscreen agents is limited. Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Metabolism Metabolites

The pharmacokinetics of benzophenone-3 (BZ-3) was studied in rats. Male Sprague-Dawley-rats were administered 0 or 100 mg/kg oxybenzone orally. Blood samples were collected from some rats for up to 20 hours post dosing and analyzed for plasma oxybenzone by high performance liquid chromatography. Urine, feces, and expired air samples were collected for up to 96 hours and analyzed for BZ-3 metabolites. Selected rats were killed 6 hours after dosing to determine the tissue distribution of BZ-3. The kinetic behavior of oxybenzone was investigated by applying the plasma BZ-3 data to standard pharmacokinetic models. The pharmacokinetic behavior of BZ-3 in the blood could be described by a two compartment model, the halflives for distribution and elimination being 0.88 and 15.90 hours, respectively. The absorption halflife was 0.71 hour. The maximum plasma concentration, 25.6 micrograms per milliliter, occurred 3 hours after dosing. The liver had the largest total concentration of BZ-3, 6.47% of the dose, followed by the kidney, spleen, intestines, and heart in that order. BZ-3 was detected in the testes only after acid hydrolysis and in only one of six rats; however, the concentration represented 1.8% of the dose. Approximately 60% of the dose was excreted in the urine and feces over 96 hours. Urine was the predominant route of excretion. Most of the excreted dose consisted of compounds conjugated with macromolecules. Enzyme hydrolysis of the urine samples with beta-glucuronidase showed that most of the excreted dose was conjugated with glucuronic-acid. Identified metabolites included 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, and 2,3,4-trihydroxybenzophenone. The authors conclude that following oral administration, oxybenzone is rapidly absorbed from the gastrointestinal tract and distributed primarily to the liver, kidneys, and testes, indicating that the liver may be the major organ involved in BZ-3 elimination.

Metabolism of the ultraviolet absorber benzophenone-3 (BZ3) by Sprague-Dawley-rats was studied. Rats were fed 100 mg/kg BZ3 by gavage and blood, tissue, urine, and fecal samples were examined at various time points. BZ3 and its metabolites were identified in plasma as soon as 5 minutes after administration. 2,4-Dihydroxybenzophenone (DHB), 2,2'-dihydroxy-4-methoxybenzophenone, and 2,3,4-trihydroxybenzophenone were detected in the blood after 30 minutes. DHB was the major metabolite found in tissue, urine, and fecal samples. The parent compound and metabolites appeared bound to macromolecules or in conjugated forms in plasma, as free compounds and conjugates in tissues, and extensively conjugated in feces and urine. The primary route of elimination was urinary and O-dealkylation was found to be the major metabolic pathway.

The metabolism and fate of benzophenone-3 (BZ-3) was studied in male Sprague-Dawley-rats and male B6C3F1-mice after oral administration of 100mg/kg body weight. Blood samples were collected at 5 minutes to 20 hours after administration. For a tissue distribution study, tissue samples were obtained 6 hours after administration of the BZ-3. For urinary and fecal excretion studies, mice and rats were placed in glass metabolism cages for 96 hours after administration of BZ-3. In rats, BZ-3 exhibited a biphasic elimination in plasma with alpha and beta elimination half lives of 0.9 and 15.9 hours, as compared to a single phase elimination half life of 1.8 hours in mice. Absorption was faster and peak plasma concentrations were reached faster in mice than rats. In the tissues studied, accumulation of the parent compound was highest in the liver, with higher amounts in the rat than mouse. 2,4-Dihydroxybenzophenone (DHB) was the major metabolite in the tissues, with higher amounts detected in the rat than the mouse. In rats, the urine was the major route of excretion of BZ-3 and DHB. In mice, elimination was divided between the urine and feces, with 2,3,4-trihydroxybenzophenone (THB) as the primary metabolite. Trace amounts of 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) were found in the urine and feces of both species. The peak excretion in the urine of both the parent compound and DHB was earlier in rats than in mice. Most of the excretion of the BZ-3 and DHB in the feces was complete within 24 hours for both species, although the total fecal excretion for the parent compound was almost double in mice than rats, and for DHB was significantly less in mice than rats. The authors postulate that variations in the absorption rates, distribution patterns, and metabolism of BZ-3 in rats and mice may be related to species specific quantitative and qualitative differences in enzyme activities.

Wikipedia

Drug Warnings

If skin irritation or a rash occurs during use of a sunscreen product, use of the sunscreen should be discontinued and the sunscreen washed off. If irritation persists, a physician should be consulted. Contact of sunscreen agents with the eyes should be avoided. If the sunscreen comes in contact with the eyes, the affected eye(s) should be flushed thoroughly with water. /Sunscreens/

Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. Skin irritation produced by padimate A appears to be dose related. /Sunscreens/

Although it has been suggested that benzophenone derivatives may protect against photosensitivity reactions to photosensitizing drugs (e.g., chlordiazepoxide, chlorpromazine, demeclocycline, hydrochlorothiazide, nalidixic acid, nystatin, sulfisoxazole), most clinicians agree that these sunscreens provide, at most, only limited protection for patients who are sensitive to these drugs. /Benzophenone derivatives/

Even when using a sunscreen, prolonged sunlight exposure should be avoided and protective clothing should be worn by all persons, particularly those that are fair-skinned, blue-eyed, or blond. Until a protective tan develops, initial sunlight exposures should be limited to short periods, which may be gradually lengthened. /Sunscreens/

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Interactions

Sunscreens are widely utilized due to the adverse effects of ultraviolet (UV) radiation on human health. The safety of their active ingredients as well as that of any modified versions generated during use is thus of concern. Chlorine is used as a chemical disinfectant in swimming pools. Its reactivity suggests sunscreen components might be chlorinated, altering their absorptive and/or cytotoxic properties. To test this hypothesis, the UV-filters oxybenzone, dioxybenzone, and sulisobenzone were reacted with chlorinating agents and their UV spectra analyzed. In all cases, a decrease in UV absorbance was observed. Given that chlorinated compounds can be cytotoxic, the effect of modified UV-filters on cell viability was examined. Chlorinated oxybenzone and dioxybenzone caused significantly more cell death than unchlorinated controls. In contrast, chlorination of sulisobenzone actually reduced cytotoxicity of the parent compound. Exposing a commercially available sunscreen product to chlorine also resulted in decreased UV absorbance, loss of UV protection, and enhanced cytotoxicity. These observations show chlorination of sunscreen active ingredients can dramatically decrease UV absorption and generate derivatives with altered biological properties.

BACKGROUND: Sunscreen compounds with added benefit of skin cancer prevention have both public and commercial interests. Our earlier study using the Epstein-Barr virus early antigen in vitro assay reported on skin cancer chemoprevention potential of benzophenone sunscreens. We now report the in vivo antitumor activity of two of the benzophenone sunscreens which tested positively in the in vitro assay, octabenzone (UV-1) and dioxybenzone (UV-2), in the two-stage mouse skin carcinogenesis model using (+/-)-(E)-4-methyl-2-[-(E)-hydroxyamino]-5-nitro-6-methoxy-3-hexanamide (NOR-1) as inducer and 12-O-tetradecanoyl-phorbol-13-acetate (TPA) as promoter. MATERIALS AND METHODS: Pathogen-free, female hairless mice of HOS:HR-1 strain, 15 animals per control and test groups, were used. Skin tumors were induced by a single dose of NOR-1 (390 nmol in 100 uL of acetone). One week later, TPA (1.7 nmol in 100 uL of acetone) was applied to skin twice weekly for 20 weeks as tumor a promoter. The test compounds UV-I or UV-2 were administered at 0.0025% to mice through drinking water ad libitum, starting one week prior to and stopping one week after tumor initiation. All animals were examined weekly for the development of skin papillomas. RESULTS: In both UV-1- and UV-2-treated mice, a two-week delay in tumor appearance, and significant inhibition (p<0.001) of tumor incidence (50% and 60%, respectively) and tumor burden (papilloma inhibition/mouse, 50% and 70%, respectively) were observed when compared to the positive control group. UV-2 (dihydroxy derivative) was a more potent inhibitor of skin tumor than UV-1 (monohydroxy derivative), which followed their antioxidant activity ranking. CONCLUSION: The results affirm the skin cancer chemoprevention potential of orally-ingested benzophenone sunscreens in mice and warrant studies in humans to validate synergistic protection achievable by complementation of oral and topical sunscreen usage.

This study aimed to qualify photosafety screening on the basis of photochemical and pharmacokinetic (PK) data on dermally applied chemicals. Six benzophenone derivatives (BZPs) were selected as model compounds, and in vitro photochemical/phototoxic characterization and dermal cassette-dosing PK study were carried out. For comparison, an in vivo phototoxicity test was also conducted. All of the BZPs exhibited strong UVA/UVB absorption with molar extinction coefficients of over 2000 M(-1) x cm(-1), and benzophenone and ketoprofen exhibited significant reactive oxygen species (ROS) generation upon exposure to simulated sunlight (about 2.0 mW/sq cm); however, ROS generation from sulisobenzone and dioxybenzone was negligible. To verify in vitro phototoxicity, a 3T3 neutral red uptake phototoxicity test was carried out, and benzophenone and ketoprofen were categorized to be phototoxic chemicals. The dermal PK parameters of ketoprofen were indicative of the highest dermal distribution of all BZPs tested. On the basis of its in vitro photochemical/phototoxic and PK data, ketoprofen was deduced to be highly phototoxic. The rank of predicted phototoxic risk of BZPs on the basis of the proposed screening strategy was almost in agreement with the results from the in vivo phototoxicity test. The combined use of photochemical and cassette-dosing PK data would provide reliable predictions of phototoxic risk for candidates with high productivity.

The sunscreen protection factor (SPF) is essentially a factor that accounts for all the variables (UV absorption range, maximum absorbance, molar absorptivity, concentration, pH, solvent) that determine the effectiveness of a sunscreen product. SPFs are derived by dividing the minimum dose of sunlight needed to produce erythema (MED) on sunscreen-protected skin by that dose producing the same effect on unprotected skin. The US Food and Drug Administration's (FDA) approved method for determining SPFs relies on a solar simulator. Sunlight generally cannot be used because it is too variable. However, some clinicians believe that use of a solar simulator on a small number of test subjects may not provide an accurate indication of a product's effectiveness. Sunscreens with SPFs of 2 to less than 4 afford only minimum protection against sunburn but permit suntanning; SPFs of 4 to less than 8 allow moderate sunburn protection and UVB exposures of 4-8 times longer than unprotected skin but permit some suntanning; SPFs of 8 to less than 12 provide high sunburn protection and allow UVB exposures of 8-12 times longer than unprotected skin and permit limited suntanning; SPFs of 12 to less than 20 provide very high sunburn protection and UVB exposures of 12-20 times longer than unprotected skin and permit little or no suntanning; and SPFs of 20-30 provide ultra high sunburn protection, offering the most protection and permitting no suntanning. Effective May 21, 2001, the FDA is condensing these categories into 3 broader groups of sunscreen products and has generalized the category designations. Sunscreens with SPFs of 2 to less than 12 afford minimal protection against sunburn and tanning; SPFs of 12 to less than 30 allow moderate sunburn or suntan protection; and SPFs of 30 and above provide high protection against sunburn or tanning. /Sunscreens/

Stability Shelf Life

Dates

Transcriptome aberration in mice uterus associated with steroid hormone response and inflammation induced by dioxybenzone and its metabolites

Tingjie Zhan, Shixuan Cui, Huafeng Shou, Leilei Gao, Shaoyong Lu, Chunlong Zhang, Shulin ZhuangPMID: 33971472 DOI: 10.1016/j.envpol.2021.117294

Abstract

Benzophenone-type UV filters have been implicated in multiple adverse reproductive outcomes, yet the underlying processes and molecular targets on the female reproductive tract remain largely unknown. Herein, we investigated the effect of dioxybenzone, one of the widely used congeners, and its demethylated (M1) and hydroxylated (M2) metabolites on transcriptome profiles of ICR mice uterus and identified potential cellular targets in human endometrial stromal cells (HESCs) separated from normal endometrium tissues. Dioxybenzone, M1 and M2 (20 mg/kg bw/d) significantly induced transcriptome aberration with the induction of 683, 802, and 878 differentially expressed genes mainly involved in cancer, reproductive system disease and inflammatory disease. Compared to dioxybenzone, M1 and M2 exhibited a transcriptome profile more similar to estradiol in mice uterus, and subsequently promoted thicker endometrial columnar epithelial layer through upregulation of estrogen receptor target genes-Sprr2s. Dioxybenzone, M1 and M2 (0.1 or 1 μM) also exhibited estrogenic disrupting effect via increasing the mRNA expressions and production of the growth factors responsible for epithelial proliferation, including Fgfs and Igf-1 in HESCs. Additionally, the mRNA expressions of several inflammatory cytokines especially IL-1β in mice uterus and HESCs was significantly upregulated by dioxybenzone and its metabolites. Overall, we revealed that dioxybenzone and its metabolites triggered transcriptome perturbation dually associated with abnormal steroid hormone response and inflammation, both as key determinants to reproductive health risks.Dioxybenzone triggers enhanced estrogenic effect via metabolic activation: in silico, in vitro and in vivo investigation

Tingjie Zhan, Leili Zhang, Shixuan Cui, Weiping Liu, Ruhong Zhou, Shulin ZhuangPMID: 33039677 DOI: 10.1016/j.envpol.2020.115766

Abstract

Dioxybenzone is widely used in cosmetics and personal care products and frequently detected in multiple environmental media and human samples. However, the current understanding of the metabolic susceptibility of dioxybenzone and the potential endocrine disruption through its metabolites in mimicking human estrogens remains largely unclear. Here we investigated the in vitro metabolism of dioxybenzone, detected the residue of metabolites in rats, and determined the estrogenic disrupting effects of these metabolites toward estrogen receptor α (ERα). In vitro metabolism revealed two major metabolites from dioxybenzone, i.e., M1 through the demethylation of methoxy moiety and M2 through hydroxylation of aromatic carbon. M1 and M2 were both rapidly detected in rat plasma upon exposure to dioxybenzone, which were then distributed into organs of rats in the order of livers > kidneys > uteri > ovaries. The 100 ns molecular dynamics simulation revealed that M1 and M2 formed hydrogen bond to residue Leu387 and Glu353, respectively, on ERα ligand binding domain, leading to a reduced binding free energy. M1 and M2 also significantly induced estrogenic effect in comparison to dioxybenzone as validated by the recombinant ERα yeast two-hybrid assay and uterotrophic assay. Overall, our study revealed the potential of metabolic activation of dioxybenzone to induce estrogenic disrupting effects, suggesting the need for incorporating metabolic evaluation into the health risk assessment of benzophenones and their structurally similar analogs.Seasonal and spatial variations in the occurrence, mass loadings and removal of compounds of emerging concern in the Slovene aqueous environment and environmental risk assessment

Marjeta Česen, David Heath, Marko Krivec, Janez Košmrlj, Tina Kosjek, Ester HeathPMID: 29966838 DOI: 10.1016/j.envpol.2018.06.052

Abstract

This study reports the development of a multi-residue method for determining 48 compounds of emerging concern (CEC) including three diclofenac transformation products (TP) in Slovenian wastewater (WW) and surface water (SW). For solid-phase extraction (SPE), Oasis™ Prime cartridges were favoured over Oasis HLB™. The validated method was then applied to 43 SW and 52 WW samples collected at nine locations. Ten bisphenols in WW and 14 bisphenols in SW were traced in Europe for the first time. Among all of the 48 targeted CEC, 21 were >LOQ in the influents and 20 in the effluents. One diclofenac TP was also quantified in WWs (3.04-78.1 ng L) for the first time. As expected, based on mass loads in the wastewater treatment plant influents, caffeine is consumed in high amounts (105,000 mg day

1000 inhab.

) in Slovenia, while active pharmaceutical ingredients (APIs) are consumed in lower amounts compared to other European countries. Removal was lower in winter in the case of four bisphenols (17-78%), one preservative (36%) and four APIs (-14-91%), but remained constant for caffeine, one API, two UV-filters and three preservatives (all >85.5%). Overall, a constructed wetland showed the lowest (0-80%) and most inconsistent removal efficiencies (SD > 40% for some CECs) of CECs including caffeine, two UV-filters, two preservatives and two APIs compared to other treatment technologies. The method was also able to quantify Bisphenol S in SW (<36.2 ng L

). Environmental risk was assessed via risk quotients (RQs) based on WW and SW data. Two UV-filters (oxybenzone and dioxybenzone), estrone and triclosan, despite their low abundance posed a medium to high environmental risk with RQs between 0.282 (for HM-BP) and 15.5 (for E1).

Development of transient mutagenic activity following the chlorination of the sunscreen UV filter dioxybenzone (benzophenone-8) in bromide-rich water

Tarek Manasfi, Michel De Méo, Bruno Coulomb, Carole Di Giorgio, Sylvain Ravier, Jean-Luc BoudennePMID: 31003882 DOI: 10.1016/j.ijheh.2019.04.003

Abstract

The mutagenicity of four organic UV filters namely oxybenzone (benzophenone-3), dioxybenzone (benzophenone-8), avobenzone, and octyl methoxycinnamate, in chlorinated bromide-rich water (artificial seawater) was investigated. Mutagenicity was evaluated using Ames test in Salmonella typhimurium TA98 without S9 mix. Chemical analysis using high-resolution mass spectrometry was carried out to elucidate the mutagenic transformation products. Among the studied UV filters, only dioxybenzone exhibited a clear mutagenic activity following chlorination in seawater at ratio 1:10 (UV filter:chlorine). In contrast, no mutagenic activity was detected when chlorine was added at higher doses (ratio 1:1000). High-resolution mass spectrometry analysis showed that mutagenic extracts contained several brominated transformation products of dioxybenzone. Time course analysis of the transformation products at increasing chlorine doses showed that they were unstable and disappeared more quickly at higher chlorine doses. This instability explained the absence of mutagenic activity of dioxybenzone when 1000-fold excess chlorine was added, as no transformation products were detected. Relevance of these findings to the context of swimming pool is discussed. Further investigations taking into consideration the mutagenicity of not only the intermediate transformation products but also the final disinfection byproducts are needed to determine the overall impact of high levels of chlorine on the overall mutagenicity. This study highlights the importance of considering the reactivity of organic UV filters and their transformation products in disinfected recreational waters when sunscreen formulations are prepared.Confocal Raman microscopy for investigating synthesis and characterization of individual optically trapped vinyl-polymerized surfactant particles

Jonathan J Schaefer, Alexis C Crawford, Marc D Porter, Joel M HarrisPMID: 25014718 DOI: 10.1366/13-07337

Abstract

Small polymeric particles are increasingly employed as adsorbent materials, as molecular carriers, as delivery vehicles, and in preconcentration applications. The rational development of these materials requires in situ methods of analysis to characterize their synthesis, structure, and applications. Optical-trapping confocal Raman microscopy is a spectroscopic method capable of acquiring information at several stages of the development of such dispersed particulate materials. In the present study, an example material is developed and tested using confocal Raman microscopy for characterization at each stage of the process. Specifically, the method is used to investigate the synthesis, structure, and applications of individual polymeric surfactant particles produced by the vinyl polymerization of sodium 11-acrylamidoundecanoate (SAAU). The kinetics of polymerization can be monitored over time by measuring the loss of the acrylamide C=C functional groups using confocal Raman microscopy of particles optically trapped by the excitation laser, where, within the limits of detecting the vinyl functional group, the complete polymerization of the SAAU monomer was achieved. The polymerized SAAU particles are spherical, and they exhibit uniform access to water throughout their structure, as tested by the penetration of heavy water (D2O) and collection of spatially resolved Raman spectra from the interior of the particle. These porous particles contain hydrophobic domains that can be used to accumulate molecules for adsorption or carrier applications. This property was tested by using confocal Raman microscopy to measure the accumulation equilibria and kinetics of a model compound, dioxybenzone. The partitioning of this compound into the polymer surfactant could be determined on a quantitative basis using relative scattering cross sections of the SAAU monomer and the adsorbate. The study points out the utility of optical-trapping confocal Raman microscopy for investigating the synthesis, structure, and potential carrier applications of polymeric particle materials.Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation

Stephen E Duirk, David R Bridenstine, Daniel C LesliePMID: 23168312 DOI: 10.1016/j.watres.2012.10.021

Abstract

The transformation of two benzophenone UV filters (Oxybenzone and Dioxybenzone) was examined over the pH range 6-11 in the presence of excess aqueous chlorine. Under these conditions, both UV filters were rapidly transformed by aqueous chlorine just above circumneutral pH while transformation rates were significantly lower near the extremes of the pH range investigated. Observed first-order rate coefficients (k(obs)) were obtained at each pH for aqueous chlorine concentrations ranging from 10 to 75 μM. The k(obs) were used to determine the apparent second-order rate coefficient (k(app)) at each pH investigated as well as determine the reaction order of aqueous chlorine with each UV filter. The reaction of aqueous chlorine with either UV filter was found to be an overall second-order reaction, first-order with respect to each reactant. Assuming elemental stoichiometry described the reaction between aqueous chlorine and each UV filter, models were developed to determine intrinsic rate coefficients (k(int)) from the k(app) as a function of pH for both UV filters. The rate coefficients for the reaction of HOCl with 3-methoxyphenol moieties of oxybenzone (OXY) and dioxybenzone (DiOXY) were k(1,OxY) = 306 ± 81 M⁻¹s⁻¹ and k(1,DiOxY) = 154 ± 76 M⁻¹s⁻¹, respectively. The k(int) for the reaction of aqueous chlorine with the 3-methoxyphenolate forms were orders of magnitude greater than the un-ionized species, k(2,OxY) = 1.03(±0.52) × 10⁶ M⁻¹s⁻¹ and k(2_1,DiOxY) = 4.14(±0.68) × 10⁵ M⁻¹s⁻¹. Also, k(int) for the reaction of aqueous chlorine with the DiOXY ortho-substituted phenolate moiety was k(2_2,DiOxY) = 2.17(±0.30) × 10³ M⁻¹s⁻¹. Finally, chloroform formation potential for OXY and DiOXY was assessed over the pH range 6-10. While chloroform formation decreased as pH increased for OXY, chloroform formation increased as pH increased from 6 to 10 for DiOXY. Ultimate molar yields of chloroform per mole of UV filter were pH dependent; however, chloroform to UV filter molar yields at pH 8 were 0.221 CHCl₃/OXY and 0.212 CHCl₃/DiOXY.Skin protection efficacy from UV irradiation and skin penetration property of polysaccharide-benzophenone conjugates as a sunscreen agent

Sukyoung Heo, Hee Sook Hwang, Yohan Jeong, Kun NaPMID: 29805009 DOI: 10.1016/j.carbpol.2018.05.010

Abstract

Sunscreen materials have been developed to protect skin from UV radiation. However, many organic sunscreen materials are small molecules and absorbed into human skin after topical application and lead to systemic side effects. To improve the adverse effects of conventional sunscreen materials, we designed a sunscreen agent using an organic sunscreen material and a polymer. Dioxybenzone, an organic sunscreen compound is selected and polymerized with natural polymer pullulan. Polymerization not only provides a long polymer backbone to dioxybenzone, but also keeps the distance between benzene rings of the dioxybenzone and prevents reduction of photoabsorption intensity. UV/vis spectrophotometry confirmed that dioxybenzone-pullulan polymer (DOB-PUL) and dioxybenzone (DOB) demonstrated similar UV absorption. To measure the accumulation of sunscreen materials on skin, Franz diffusion cell was used to confirm the accumulation of DOB and lack of penetration of DOB-PUL. Most importantly, DOB showed higher plasma concentration after multiple applications compared to that of DOB-PUL.Oral chemoprevention of skin cancer in mice by benzophenone sunscreens dioxybenzone and octabenzone in drinking water

G Subba Rao, Harukuni Tokuda, Eiichiro Ichiishi, Midori Takasaki, Akira Iida, Nobutaka Suzuki, Takao Konoshima, Govind J KapadiaPMID: 23749905 DOI:

Abstract

Sunscreen compounds with added benefit of skin cancer prevention have both public and commercial interests. Our earlier study using the Epstein-Barr virus early antigen in vitro assay reported on skin cancer chemoprevention potential of benzophenone sunscreens. We now report the in vivo antitumor activity of two of the benzophenone sunscreens which tested positively in the in vitro assay, octabenzone (UV-1) and dioxybenzone (UV-2), in the two-stage mouse skin carcinogenesis model using (±)-(E)-4-methyl-2-[-(E)-hydroxyamino]-5-nitro-6-methoxy-3-hexanamide (NOR-1) as inducer and 12-O-tetradecanoyl-phorbol-13-acetate (TPA) as promoter.Pathogen-free, female hairless mice of HOS:HR-1 strain, 15 animals per control and test groups, were used. Skin tumors were induced by a single dose of NOR-1 (390 nmol in 100 μl of acetone). One week later, TPA (1.7 nmol in 100 μl of acetone) was applied to skin twice weekly for 20 weeks as tumor a promoter. The test compounds UV-I or UV-2 were administered at 0.0025% to mice through drinking water ad libitum, starting one week prior to and stopping one week after tumor initiation. All animals were examined weekly for the development of skin papillomas.

In both UV-1- and UV-2-treated mice, a two-week delay in tumor appearance, and significant inhibition (p<0.001) of tumor incidence (50% and 60%, respectively) and tumor burden (papilloma inhibition/mouse, 50% and 70%, respectively) were observed when compared to the positive control group. UV-2 (dihydroxy derivative) was a more potent inhibitor of skin tumor than UV-1 (monohydroxy derivative), which followed their antioxidant activity ranking.

The results affirm the skin cancer chemoprevention potential of orally-ingested benzophenone sunscreens in mice and warrant studies in humans to validate synergistic protection achievable by complementation of oral and topical sunscreen usage.

Altered UV absorbance and cytotoxicity of chlorinated sunscreen agents

Vaughn F Sherwood, Steven Kennedy, Hualin Zhang, Gordon H Purser, Robert J SheaffPMID: 22257218 DOI: 10.3109/15569527.2011.647181

Abstract

Sunscreens are widely utilized due to the adverse effects of ultraviolet (UV) radiation on human health. The safety of their active ingredients as well as that of any modified versions generated during use is thus of concern. Chlorine is used as a chemical disinfectant in swimming pools. Its reactivity suggests sunscreen components might be chlorinated, altering their absorptive and/or cytotoxic properties. To test this hypothesis, the UV-filters oxybenzone, dioxybenzone, and sulisobenzone were reacted with chlorinating agents and their UV spectra analyzed. In all cases, a decrease in UV absorbance was observed. Given that chlorinated compounds can be cytotoxic, the effect of modified UV-filters on cell viability was examined. Chlorinated oxybenzone and dioxybenzone caused significantly more cell death than unchlorinated controls. In contrast, chlorination of sulisobenzone actually reduced cytotoxicity of the parent compound. Exposing a commercially available sunscreen product to chlorine also resulted in decreased UV absorbance, loss of UV protection, and enhanced cytotoxicity. These observations show chlorination of sunscreen active ingredients can dramatically decrease UV absorption and generate derivatives with altered biological properties.Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands

Wen Luo, Yan-Ping Li, Jia-Heng Tan, Lian-Quan Gu, Zhi-Shu HuangPMID: 21250822 DOI: 10.3109/14756366.2010.548329